molecular formula C11H13N3O3 B2361301 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone CAS No. 2034612-38-7

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone

Cat. No.: B2361301
CAS No.: 2034612-38-7
M. Wt: 235.243
InChI Key: GRZRPSOAVKUJIX-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[221]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone is a complex organic compound that belongs to the class of bicyclic compounds This compound is characterized by its unique structure, which includes a bicyclic heptane ring fused with an oxazolidine ring and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 4R-hydroxy-L-proline as a starting material. The synthetic route includes the following steps :

    Formation of the Bicyclic Core: The initial step involves the cyclization of 4R-hydroxy-L-proline to form the bicyclic heptane ring.

    Functionalization: The bicyclic core is then functionalized by attaching an acetic acid moiety on the C-3 carbon, revealing the framework of an embedded γ-amino butyric acid (GABA).

    Introduction of the Methoxypyrimidine Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and other catalytic processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, modulating their activity. It may also inhibit or activate enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    2-Oxa-5-azabicyclo[2.2.1]heptane: A structurally related compound with similar bicyclic core but lacking the methoxypyrimidine moiety.

    Baclofen: A γ-amino butyric acid (GABA) analogue used as a muscle relaxant.

    Pregabalin: Another GABA analogue used to treat neuropathic pain

Uniqueness

The uniqueness of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone lies in its combination of the bicyclic heptane ring and the methoxypyrimidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-methoxypyrimidin-5-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-16-11-12-3-7(4-13-11)10(15)14-5-9-2-8(14)6-17-9/h3-4,8-9H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZRPSOAVKUJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(=O)N2CC3CC2CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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